molecular formula C12H17N5O4 B1678865 Nifurpipone CAS No. 24632-47-1

Nifurpipone

Cat. No. B1678865
CAS RN: 24632-47-1
M. Wt: 295.29 g/mol
InChI Key: FHHFNHFFCVLLHX-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nifurpipone is a nitrofuran with a broad antimicrobial spectrum . It has been shown to be a useful antibacterial agent in urinary tract infections . The therapeutic effectiveness and tolerability of Nifurpipone were evaluated in urinary tract acute infections .


Molecular Structure Analysis

The chemical formula of Nifurpipone is C12H18ClN5O4 . Its exact mass is 331.10 and its molecular weight is 331.760 . The elemental analysis shows that it contains Carbon (43.45%), Hydrogen (5.47%), Chlorine (10.69%), Nitrogen (21.11%), and Oxygen (19.29%) .


Chemical Reactions Analysis

The high tolerability of Nifurpipone is related to a very low gastric absorption depending on the gastroresistant coating and the relative maximum of dissociation at acid pH . This corresponds to a minimum of gastric absorption since an ion passes biological membranes with difficulty .


Physical And Chemical Properties Analysis

Nifurpipone has a chemical formula of C12H18ClN5O4, an exact mass of 331.10, and a molecular weight of 331.760 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Pharmacogenetics and Drug Response

Nifurpipone's applications in scientific research have been influenced by the broader field of pharmacogenetics. The NIH Pharmacogenetics Research Network focuses on correlating drug responses with genetic variations. This research provides a context for understanding how Nifurpipone might interact differently with individuals based on their genetic makeup (Giacomini et al., 2007).

Chemical Synthesis and Characterization

Research has been conducted on the synthesis and characterization of piperazineacetic acid-4-methylhydrazine, an important intermediate for Nifurpipone. Understanding the optimal conditions for its synthesis can provide insights into the efficient production and potential applications of Nifurpipone (Zhou Huilian, 2014).

Translational Research

The concept of translational research, where discoveries in basic science are applied to clinical practices, is relevant to the study of Nifurpipone. This approach can help in moving Nifurpipone from laboratory research to potential clinical applications, enhancing patient outcomes (Grady, 2010).

Biomedical Research Prioritization

The NIH's strategic decisions in biomedical research, which include the study of compounds like Nifurpipone, focus on maximizing returns on investment in research, with an emphasis on improving human health. This strategic approach influences the direction and funding of research on substances like Nifurpipone (Sampat, 2012).

Systems Science in Research

Applications of systems science in research, including the study of Nifurpipone, involve understanding complex interactions within biological systems. This approach can provide comprehensive insights into how Nifurpipone interacts with various biological pathways (Wang et al., 2014).

Clinical Research and Practice

Nifurpipone's potential translation from research to clinical practice is influenced by the broader context of clinical research. The NIH's focus on transforming clinical research and practice underscores the importance of compounds like Nifurpipone in contributing to medical advances (Zerhouni, 2006).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20/h2-3,8H,4-7,9H2,1H3,(H,14,18)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHFNHFFCVLLHX-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24632-48-2 (di-hydrochloride), 51799-29-2 (acetate), 51799-31-6 (unspecified maleate), 56217-89-1 (mono-hydrochloride), 56217-90-4 (maleate[1:1])
Record name Nifurpipone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024632471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40179380
Record name Nifurpipone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nifurpipone

CAS RN

24632-47-1
Record name Nifurpipone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024632471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifurpipone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nifurpipone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFURPIPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7274CK635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifurpipone
Reactant of Route 2
Reactant of Route 2
Nifurpipone
Reactant of Route 3
Reactant of Route 3
Nifurpipone
Reactant of Route 4
Reactant of Route 4
Nifurpipone
Reactant of Route 5
Nifurpipone
Reactant of Route 6
Nifurpipone

Citations

For This Compound
97
Citations
E Massarani, D Nardi, L Degen, I Setnikar - Experientia, 1971 - Springer
… The effect of pH on antimicrobial activity differ for nifurpipone and for nitrofurantoine (Figure 2). Table III shows that, in acute toxicity experiments, … Besides vomiting nifurpipone does …
Number of citations: 3 link.springer.com
F Fontani, E Massarani, D Nardi… - Journal of …, 1972 - Wiley Online Library
Nifurpipone (5‐nitrofuraldehyde‐N′‐methylpiperazino‐acetylhydrazone) in urine was selectively adsorbed and eluted from cationic resin with methanolic ammonium hydroxide …
Number of citations: 3 onlinelibrary.wiley.com
M Veronese, M Salvaterra, D Barzaghi… - Arzneimittel …, 1975 - europepmc.org
A study was made on possible interferences of several drugs on the urinary excretion of nifurpipone and of nitrofurantoin orally administered to rats. Phenobarbital, a microsomial …
Number of citations: 2 europepmc.org
HB Michaels - International Journal of Radiation Oncology* Biology …, 1986 - Elsevier
… , nitrofurazone, and nifurpipone. Significant protection of oxygen from radiolytic depletion was observed in concentrated solutions of nifurpipone, the most electron affinic drug studied (E…
Number of citations: 25 www.sciencedirect.com
M Laudi, G Fontana, U Ferrando, C Benvenuti… - Penicillins and …, 1976 - Springer
… 2 and 3) Gastroresistant tablets of nifurpipone In the second and third trial we tested nifurpipone in gastroresistant tablets (cellulose acetophthalate coating) containing 100 mg of drug. …
Number of citations: 0 link.springer.com
L Degen, M Salvaterra, S Vella - Chemotherapy, 1972 - karger.com
… Nifurpipone is more active at alcaline pH whereas nitro furantoin is more active at acid pH. … This paper reports the data of in vitro anti microbial activity of nifurpipone in comparison to …
Number of citations: 3 karger.com
BC Millar, EM Fielden, SE Huntley… - Radiobiological research …, 1977 - inis.iaea.org
… nifurpipone hydrochloride in combination with diamide was at least additive. In contrast, when the biradical and nifurpipone … combination of diamide and nifurpipone. The implications of …
Number of citations: 0 inis.iaea.org
ME Watts - International Journal of Radiation Biology and Related …, 1977 - Taylor & Francis
… When hypoxic V79 cells are irradiated in the presence of nifurpipone dihydrochloride … It is concluded from these results that nifurpipone dihydrochloride sensitizes by at least two …
Number of citations: 5 www.tandfonline.com
M Veronese, M Salvaterra, D Barzaghi… - Arzneimittel …, 1974 - europepmc.org
Urinary excretion in the rat of nifurpipone (NP) and of nitrofurantoin (NTF) administered by different routes. - Abstract - Europe PMC … Urinary excretion in the rat of nifurpipone (NP) …
Number of citations: 7 europepmc.org
I Setnikar, MJ Magistretti - Bollettino Chimico Farmaceutico, 1975 - europepmc.org
Toxicological studies on nifurpipone. - Abstract - Europe PMC … Toxicological studies on nifurpipone. …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.